2-(5-Fluoropyridin-3-yl)-3,3-dimethylbutanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoropyridin-3-yl)-3,3-dimethylbutanoicacidhydrochloride is a fluorinated pyridine derivative. The presence of the fluorine atom in the pyridine ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine using complex aluminum fluoride and copper fluoride at high temperatures (450–500°C), which forms a mixture of fluorinated pyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using efficient fluorinating reagents and catalysts. The high availability of fluorinated synthetic blocks and reliable fluorination technology has accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyridin-3-yl)-3,3-dimethylbutanoicacidhydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the fluorine atom under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can yield oxidized or reduced derivatives of the compound .
Scientific Research Applications
2-(5-Fluoropyridin-3-yl)-3,3-dimethylbutanoicacidhydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging studies.
Industry: Fluorinated pyridines are used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-3-yl)-3,3-dimethylbutanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets, leading to its unique biological effects . The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.
2,6-Difluoropyridine: A fluorinated pyridine with two fluorine atoms in the ring, offering different reactivity and properties.
3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position, affecting its reactivity and properties.
Uniqueness
2-(5-Fluoropyridin-3-yl)-3,3-dimethylbutanoicacidhydrochloride is unique due to the presence of the 3,3-dimethylbutanoic acid moiety, which imparts additional steric and electronic effects to the compound. This makes it distinct from other fluorinated pyridines and influences its reactivity and applications .
Properties
Molecular Formula |
C11H15ClFNO2 |
---|---|
Molecular Weight |
247.69 g/mol |
IUPAC Name |
2-(5-fluoropyridin-3-yl)-3,3-dimethylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-11(2,3)9(10(14)15)7-4-8(12)6-13-5-7;/h4-6,9H,1-3H3,(H,14,15);1H |
InChI Key |
VFPZWEYDUCSUMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CN=C1)F)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.